tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Description
Properties
IUPAC Name |
tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12;/h9H,4-8,12H2,1-3H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJABFBQXCLGLSK-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@H]1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Boc Protection of Pre-Formed (2S)-2-(Aminomethyl)Piperidine
This route involves synthesizing the (2S)-configured aminomethylpiperidine scaffold prior to Boc protection. A representative protocol from [WO2009133778A1] utilizes di-tert-butyl dicarbonate (Boc anhydride) in the presence of a tertiary amine base (e.g., triethylamine, DIPEA) in tetrahydrofuran (THF) or acetonitrile. Key parameters include:
-
Solvent : THF or ethyl acetate (polar aprotic solvents enhance reaction homogeneity).
-
Base : 1.1–2.0 equivalents of triethylamine (TEA) to scavenge HCl generated during Boc activation.
-
Temperature : 0–25°C to minimize racemization at the stereogenic center.
Post-protection, the free amine is treated with hydrochloric acid in ethyl acetate or diethyl ether to yield the hydrochloride salt. This method achieves yields of 75–85% but requires high optical purity in the starting amine.
Ring-Closing Metathesis to Construct the Piperidine Core
An alternative approach constructs the piperidine ring via Grubbs-catalyzed metathesis of diene precursors. For example, a diallylamine intermediate undergoes cyclization in dichloromethane (DCM) with 5 mol% Hoveyda-Grubbs II catalyst at 40°C. Subsequent hydrogenation (H₂, Pd/C) saturates the ring, and Boc protection follows as above. This method circumvents pre-existing chirality challenges but introduces complexity in controlling exo/endo selectivity during cyclization.
Stereoselective Installation of the Aminomethyl Group
The (2S) configuration is critical for biological activity. Three methodologies achieve stereocontrol:
Chiral Pool Synthesis from L-Prolinol
L-Prolinol, a commercially available (S)-configured pyrrolidine, is oxidized to piperidine-2-carboxylic acid derivatives. Reductive amination with formaldehyde and sodium cyanoborohydride introduces the aminomethyl group while retaining stereochemistry. Boc protection and hydrochloride salt formation complete the synthesis. This route offers >99% enantiomeric excess (ee) but involves multi-step transformations with moderate overall yields (50–60%).
Asymmetric Hydrogenation of Enamides
A transition-metal-catalyzed hydrogenation of α,β-unsaturated enamides generates the chiral center. For instance, (Z)-N-(tert-butoxycarbonyl)-2-vinylpiperidine is hydrogenated under 50 psi H₂ with a Rh-(R)-BINAP catalyst in methanol, achieving 92% ee. Subsequent aminomethylation via Mannich reaction (formaldehyde, ammonium chloride) and HCl salt formation yields the target compound. This method is scalable but requires specialized catalysts and high-pressure equipment.
Enzymatic Resolution of Racemic Intermediates
Lipase-mediated kinetic resolution of racemic tert-butyl 2-(aminomethyl)piperidine-1-carboxylate in organic solvents (e.g., isopropyl acetate) selectively acetylates the (R)-enantiomer, leaving the desired (S)-isomer untouched. Reported resolutions achieve 98% ee with Pseudomonas cepacia lipase (PS-C). Although sustainable, this method suffers from low atom economy (50% theoretical yield).
Critical Process Parameters and Optimization
Solvent and Temperature Effects on Boc Protection
Data from [WO2014200786A1] highlight solvent selection’s impact on Boc reaction efficiency:
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| THF | 60–85 | 8–24 | 88 |
| Acetonitrile | 25–40 | 15–24 | 82 |
| Ethyl Acetate | 20–30 | 24–48 | 75 |
THF maximizes yield due to its high polarity and ability to stabilize the transition state. Elevated temperatures (>60°C) reduce reaction times but risk epimerization at the 2-position.
Hydrochloride Salt Crystallization
Salt formation is optimized by controlling antisolvent addition. Adding HCl gas to a tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate solution in ethanol, followed by incremental diethyl ether, produces high-purity crystals (99.5% by HPLC). Slow cooling (0.5°C/min) enhances crystal size and filterability.
Sustainability and Cost Considerations
Recent advances prioritize green chemistry:
-
Biocatalytic Steps : Replacement of Ir-catalyzed reactions with alcohol dehydrogenases reduces heavy metal waste.
-
Solvent Recycling : THF and acetonitrile are recovered via distillation, cutting raw material costs by 30%.
-
Catalyst Recovery : Immobilized Rh catalysts in hydrogenation reactions are reused for 5–7 cycles without activity loss .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the corresponding piperidine hydrochloride. This reaction is critical for generating free amines in drug intermediates.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl in ethyl acetate (0°C) | (2S)-2-(aminomethyl)piperidine dihydrochloride | 99% |
Mechanism : Protonation of the carbamate oxygen followed by elimination of CO₂ and isobutylene generates the ammonium salt.
Amide Bond Formation
The aminomethyl group participates in coupling reactions with carboxylic acids to form amides, a key step in peptidomimetic synthesis.
Key Notes :
-
HATU activates the carboxylic acid, forming an active ester intermediate.
-
DIPEA neutralizes HCl byproducts, ensuring efficient coupling .
Carbamate Formation
The primary amine reacts with chloroformates to generate carbamate derivatives, enhancing structural diversity.
Mechanism : The amine nucleophile attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride .
Nucleophilic Substitution
The aminomethyl group facilitates substitutions in aromatic systems, enabling heterocycle functionalization.
| Reagents/Conditions | Partner Reactant | Product | Yield | Source |
|---|---|---|---|---|
| DIAD, PPh₃ in THF (0°C to rt) | 5-Chloro-2-hydroxybenzonitrile | tert-Butyl 4-((4-chloro-2-cyanophenoxy)methyl)piperidine-1-carboxylate | 74% |
Notes :
-
Mitsunobu conditions (DIAD/PPh₃) enable ether formation between alcohols and phenols.
Salt Formation and Purification
The hydrochloride salt enhances solubility and stability. Purification often involves chromatography or crystallization.
| Method | Purity Achieved | Application | Source |
|---|---|---|---|
| Preparative HPLC (ACN/water + 0.1% TFA) | 95% | Isolation of carboxamide derivatives | |
| Silica gel chromatography (EtOAc/hexane) | >90% | Intermediate purification |
Stability and Reactivity Considerations
-
Acid Sensitivity : The Boc group hydrolyzes rapidly in HCl/EtOAc, necessitating controlled conditions .
-
Nucleophilicity : The primary amine reacts preferentially over the piperidine nitrogen due to steric hindrance from the Boc group .
-
Storage : Stable at 2–8°C under inert atmosphere; prolonged exposure to moisture degrades the carbamate .
Scientific Research Applications
Synthesis of Pharmaceuticals
Tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate is utilized as an intermediate in the synthesis of several bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, it has been reported as a precursor for synthesizing compounds that exhibit activity against β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .
Therapeutic Potential
Research indicates that derivatives of tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate may have potential therapeutic applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to act as a synthetic intermediate for optically active compounds enhances its relevance in developing new therapies .
Reaction Mechanisms
The synthesis of tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and amines under controlled conditions. Various bases such as sodium hydroxide or metal alkoxides are employed to facilitate the deprotection reactions necessary for obtaining the final product .
Case Studies
Several studies have documented the successful synthesis of this compound and its derivatives:
- Study A : A method was developed to produce tert-butyl 3-aminopiperidine-1-carboxylate using a base-mediated deprotection reaction, achieving high yields and purity .
- Study B : The compound was used in a multi-step synthesis involving coupling reactions with other bioactive moieties, demonstrating its versatility as a building block in drug design .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Intermediate for synthesizing β-lactamase inhibitors and other bioactive compounds |
| Therapeutic Use | Potential treatment for neurodegenerative diseases like Alzheimer's |
| Synthetic Methodology | Utilized in multi-step synthesis processes involving coupling reactions |
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
(a) tert-Butyl 4-(Aminomethyl)piperidine-1-carboxylate
- Key Difference: Aminomethyl group at the 4-position instead of the 2S position.
- Impact : Altered steric and electronic environments influence binding affinity. For example, 4-substituted analogs may exhibit reduced activity in HGF inhibition due to less favorable interactions with the enzyme’s active site .
(b) tert-Butyl 4-(1-Aminoethyl)piperidine-1-carboxylate Hydrochloride
- CAS No.: 1998216-09-3
- Molecular Weight : 264.79 g/mol
- Key Difference: Substitution of aminomethyl (-CH₂NH₂) with aminoethyl (-CH₂CH₂NH₂).
- Impact: Increased chain length enhances molecular weight (264.79 vs.
(c) tert-Butyl 4-{[3-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylate
Stereochemical Variants
(a) Chiral Fluorinated Analogs
- Example: tert-Butyl (2S,4R)-2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate (CAS: 1315593-71-5).
- Key Difference : Fluorine atom at the 4-position and pyrrolidine ring instead of piperidine.
(b) Spirocyclic Derivatives
Functional Group Modifications
(a) Guanidine-Substituted Analogs
- Example: tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride.
- Key Difference: Replacement of aminomethyl with guanidine (-NH-C(NH)-NH₂).
- Impact : Increased polarity and hydrogen-bonding capacity, making it suitable for targeting polar enzyme active sites (e.g., serine proteases) .
(b) Aromatic Hybrids
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological Relevance
Biological Activity
tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride is a piperidine derivative with notable biological activities. Its unique structure, featuring a tert-butyl group and an aminomethyl group, positions it as a potential candidate for various pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.
- IUPAC Name : this compound
- Molecular Formula : C11H22N2O2·HCl
- Molecular Weight : 214.30 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities and influence various biological pathways. The compound's mechanism typically involves:
- Enzyme Binding : It binds to active sites on enzymes, potentially altering their catalytic activity.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways.
1. Pharmacological Applications
Research has indicated that this compound may have therapeutic potential in several areas:
- Drug Development : Investigated for its role as a building block in synthesizing more complex pharmaceutical agents.
- Cancer Research : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although specific IC50 values are yet to be established.
2. Case Studies
Recent studies have highlighted the compound's potential in various applications:
- A study focused on the synthesis of derivatives showed that modifications to the piperidine structure could enhance biological activity against specific cancer cell lines, suggesting a promising avenue for drug development .
- Another research effort identified small molecule inhibitors targeting PD-1/PD-L1 interactions, hinting at the potential immunomodulatory effects of piperidine derivatives, including this compound .
Comparative Analysis with Similar Compounds
The table below summarizes the biological activities of this compound compared to similar piperidine derivatives:
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| This compound | Tert-butyl & aminomethyl groups | Potential anticancer activity | Not yet established |
| tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | 4-Aminophenyl group | Moderate anticancer activity | IC50 ~ 50 µM |
| tert-butyl 4-(cyclopropylamino)piperidine-1-carboxylate | Cyclopropyl group | Enhanced receptor binding | IC50 ~ 30 µM |
Q & A
Q. What are the standard synthetic routes for tert-butyl (2S)-2-(aminomethyl)piperidine-1-carboxylate hydrochloride?
The compound is typically synthesized via multi-step protocols involving Boc-protection, alkylation, and deprotection. For example:
- Step 1 : Coupling tert-butyl piperidine derivatives with aminomethyl precursors using DMF as a solvent at room temperature .
- Step 2 : Deprotection of the Boc group using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) under controlled conditions .
- Key reagents : Raney nickel for hydrogenation (30–50 psi H₂) and hydroxylamine hydrochloride for intermediate stabilization . Purity validation via HPLC or NMR (>95%) is critical to ensure reproducibility .
Q. How is the stereochemical integrity of the (2S)-configuration confirmed during synthesis?
Chiral HPLC or polarimetry is employed to verify enantiomeric purity. For example:
- Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases can resolve enantiomers.
- X-ray crystallography may be used for absolute configuration determination in crystalline derivatives .
Q. What safety precautions are necessary when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes . Combustion releases toxic fumes (e.g., NOₓ, HCl), requiring CO₂ or dry powder extinguishers .
Advanced Research Questions
Q. How can synthetic yields be optimized for Boc-protected intermediates?
Q. What analytical strategies resolve contradictions in purity data between suppliers?
Discrepancies in purity (e.g., 95% vs. 97%) arise from differing analytical methods:
- Cross-validation : Use complementary techniques (e.g., LC-MS for low-level impurities, NMR for structural confirmation).
- Standardized protocols : Adopt USP/Ph. Eur. guidelines for quantification .
Q. How is this compound utilized in drug discovery pipelines?
It serves as a key intermediate for:
- Nonpeptide inhibitors : E.g., hepatocyte growth factor (HGF) inhibitors via piperidine scaffold functionalization .
- Antimalarials : As a building block for Plasmodium N-myristoyltransferase inhibitors .
- Chiral auxiliaries : In asymmetric synthesis of spirocyclic compounds .
Q. What methodologies address instability of the hydrochloride salt under basic conditions?
- pH-controlled storage : Maintain pH 4–6 in aqueous solutions to prevent freebase formation.
- Lyophilization : Stabilize the salt form by freeze-drying and storing under inert gas .
Data Contradiction & Validation
Q. How to reconcile discrepancies in reported molecular weights (e.g., 323.82 vs. 275.39 g/mol)?
- Source verification : Cross-check CAS registry numbers (e.g., 333986-05-3 vs. 732275-92-2) to confirm structural identity .
- Isotopic pattern analysis : High-resolution mass spectrometry (HRMS) resolves ambiguous molecular formulas .
Q. Why do solubility profiles vary across studies?
- Solvent polarity effects : Use Hansen solubility parameters to predict behavior in DMSO vs. aqueous buffers.
- Salt vs. freebase : Hydrochloride salts exhibit higher aqueous solubility than Boc-protected analogs .
Experimental Design Considerations
Q. How to design stability studies for long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
